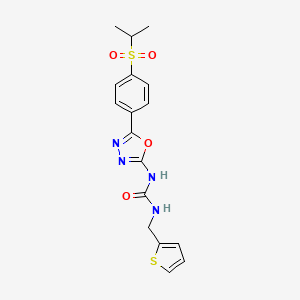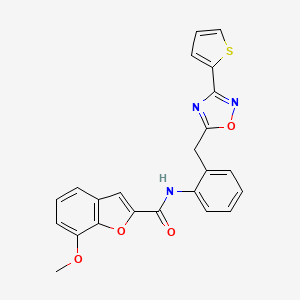
1-(5-(4-(Isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-(4-(Isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound that features a combination of oxadiazole, thiophene, and sulfonyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(4-(Isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Sulfonyl Group: The isopropylsulfonyl group can be introduced via sulfonation reactions using reagents like isopropylsulfonyl chloride.
Attachment of the Thiophene Moiety: This step involves the formation of a thiophene ring, which can be synthesized through various methods such as the Gewald reaction.
Final Coupling: The final step involves coupling the oxadiazole and thiophene moieties with a urea linkage, typically using reagents like carbodiimides or isocyanates under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-(4-(Isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form hydrazides.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(5-(4-(Isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea has several applications in scientific research:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics or as a component in photovoltaic cells.
Biological Studies: It can be used as a probe to study various biochemical pathways due to its ability to interact with specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 1-(5-(4-(Isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds with active site residues, while the thiophene and sulfonyl groups can participate in π-π interactions and electrostatic interactions, respectively. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- **1-(5-(4-Methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea
- **1-(5-(4-(Ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea
Uniqueness
1-(5-(4-(Isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea is unique due to the presence of the isopropylsulfonyl group, which can influence its solubility, stability, and interaction with biological targets compared to its methyl or ethyl analogs. This uniqueness can lead to different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
1-[5-(4-propan-2-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S2/c1-11(2)27(23,24)14-7-5-12(6-8-14)15-20-21-17(25-15)19-16(22)18-10-13-4-3-9-26-13/h3-9,11H,10H2,1-2H3,(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNAUMQWFGAMQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(3-(trifluoromethyl)phenyl)urea](/img/structure/B2847742.png)
![1-(3,4-Dichlorophenyl)-3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}urea](/img/structure/B2847744.png)

![3-methyl-N-(naphtho[2,1-d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2847747.png)
![methyl phenyl[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B2847748.png)
![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide](/img/structure/B2847749.png)
![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-((4-fluorophenyl)thio)ethanone](/img/structure/B2847751.png)


![6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine](/img/structure/B2847758.png)

![5-Methyl-2-{[1-(2,2,2-trifluoroethyl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2847760.png)
